2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorophenyl group, and a pyrrolidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of phenylacetic acid using bromine and mercuric oxide.
Formation of the Chlorophenyl Intermediate: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by a Clemmensen reduction to convert the acyl group to an alkane.
Coupling Reactions: The bromophenyl and chlorophenyl intermediates are then coupled with a pyrrolidine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating diseases caused by parasites and other pathogens.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that similar compounds can fit into the active sites of target proteins, resulting in inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Oxazole derivatives: Exhibiting a wide spectrum of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activities. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H16BrClN2O5 |
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Molecular Weight |
479.7 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 1-[(4-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H16BrClN2O5/c21-15-5-1-12(2-6-15)17(25)11-29-20(28)14-9-18(26)24(10-14)23-19(27)13-3-7-16(22)8-4-13/h1-8,14H,9-11H2,(H,23,27) |
InChI Key |
DAPPDGQEPBHELD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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